3-Difluoromethoxy-2-fluoro-4-formylpyridine
Description
Properties
IUPAC Name |
3-(difluoromethoxy)-2-fluoropyridine-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NO2/c8-6-5(13-7(9)10)4(3-12)1-2-11-6/h1-3,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPVZRQMMJHUYGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1C=O)OC(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material Selection
The synthesis generally begins with a suitably substituted pyridine, such as 2-fluoropyridine or a trifluorinated pyridine derivative. The choice of starting material is crucial for achieving the desired substitution pattern.
Introduction of the Difluoromethoxy Group
The difluoromethoxy moiety can be introduced via nucleophilic substitution using a difluoromethoxylating reagent (e.g., difluoromethyl ether, or a difluorocarbene source) on a halogenated pyridine intermediate. This step requires:
- Polar aprotic solvents (e.g., DMF, DMSO) to enhance nucleophilicity
- Controlled temperature (typically 0–50°C) to prevent side reactions
- A base such as potassium carbonate or cesium carbonate to facilitate substitution
Selective Fluorination
Reaction Conditions and Optimization
| Parameter | Typical Range | Effect on Yield/Selectivity |
|---|---|---|
| Solvent | DMF, DMSO | Polar aprotic solvents enhance nucleophilicity |
| Base | K2CO3, Cs2CO3 | Promotes difluoromethoxylation |
| Temperature | 0–50°C (difluoromethoxylation) | Higher temperatures may cause side reactions |
| Formylation Agent | DMF/POCl3 | Ensures selective formylation |
Research Findings and Literature Analysis
- The regioselective introduction of difluoromethoxy and fluoro groups is best achieved by stepwise functionalization, starting from a halogenated pyridine scaffold.
- Use of polar aprotic solvents and non-nucleophilic bases is critical for high yields in difluoromethoxylation.
- Formylation via the Vilsmeier–Haack reaction is a robust method for introducing the formyl group at the 4-position, provided the ring is suitably activated.
- Selective defluorination strategies can be employed when starting from polyfluorinated pyridine derivatives, using hydrazine or catalytic hydrogenation methods.
Summary Table: Synthetic Approaches
| Approach | Key Steps | Advantages | Limitations |
|---|---|---|---|
| Stepwise Functionalization | Halogenation → Difluoromethoxylation → Formylation | High regioselectivity | Multi-step, requires protection |
| Polyfluorinated Pyridine Route | Selective defluorination → Functionalization | Useful for complex substitution | Requires careful optimization |
| Direct Formylation | Formylation of pre-functionalized pyridine | Fewer steps | May lack regioselectivity |
Chemical Reactions Analysis
Types of Reactions
3-Difluoromethoxy-2-fluoro-4-formylpyridine undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions, such as using nucleophilic aromatic substitution (SNAr) reactions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: NaBH4, LiAlH4, hydrogenation catalysts
Substitution: Nucleophiles like amines, thiols, and alkoxides
Major Products Formed
Oxidation: 3-Difluoromethoxy-2-fluoro-4-carboxypyridine
Reduction: 3-Difluoromethoxy-2-fluoro-4-hydroxymethylpyridine
Substitution: Various substituted pyridine derivatives depending on the nucleophile used
Scientific Research Applications
3-Difluoromethoxy-2-fluoro-4-formylpyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Difluoromethoxy-2-fluoro-4-formylpyridine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 3-Difluoromethoxy-2-fluoro-4-formylpyridine with structurally related pyridine derivatives:
| Compound Name | Substituents (Positions) | Molecular Formula | Molecular Weight (g/mol) | logP (Estimated) |
|---|---|---|---|---|
| This compound | 2-F, 3-OCF₂H, 4-CHO | C₇H₄F₃NO₂ | 215.11 | ~1.5 |
| 2-Fluoro-4-formylpyridine | 2-F, 4-CHO | C₆H₄FNO | 141.10 | ~0.8 |
| 3-Chloro-4-formylpyridine | 3-Cl, 4-CHO | C₆H₄ClNO | 141.56 | ~1.2 |
| 3-Trifluoromethoxy-2-fluoro-4-formylpyridine | 2-F, 3-OCF₃, 4-CHO | C₇H₃F₄NO₂ | 233.10 | ~2.0 |
Key Observations :
- Electron-Withdrawing Effects : The difluoromethoxy group (-OCF₂H) is less electron-withdrawing than trifluoromethoxy (-OCF₃) but more than chloro (-Cl) or methoxy (-OCH₃), influencing ring electrophilicity and reaction rates.
- Steric Effects : Difluoromethoxy offers moderate steric hindrance compared to bulkier groups like trifluoromethoxy.
Reactivity and Functionalization
- Schiff Base Formation : The 4-formyl group in this compound reacts efficiently with amines to form Schiff bases, a reaction critical in drug conjugation and coordination chemistry. The electron-withdrawing substituents (F and OCF₂H) activate the aldehyde, accelerating nucleophilic attack compared to less-activated analogs like 2-Fluoro-4-formylpyridine .
- Stability: The difluoromethoxy group improves hydrolytic stability compared to non-fluorinated alkoxy groups, as seen in studies on similar compounds .
Biological Activity
3-Difluoromethoxy-2-fluoro-4-formylpyridine is a fluorinated pyridine derivative that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article delves into the compound's synthesis, biological interactions, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure includes a pyridine ring substituted with a difluoromethoxy group, a fluoro group, and a formyl group. The presence of multiple electronegative fluorine atoms enhances its reactivity and stability, making it an attractive candidate for various biological applications.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Pyridine Ring : Cyclization reactions are employed to construct the pyridine framework.
- Introduction of Fluoro Groups : Fluorination reactions using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) introduce the fluoro substituents.
- Addition of Difluoromethoxy Group : This is achieved using difluoromethylating agents such as difluoromethyltrimethylsilane (TMSCF2H).
- Formylation : The final step typically involves using formic acid or formamide to introduce the formyl group under acidic conditions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. These interactions may include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in various metabolic pathways, potentially leading to therapeutic effects.
- Receptor Modulation : It could modulate receptor activities, influencing signaling pathways associated with diseases.
Research Findings
Research indicates that this compound exhibits promising biological activities, particularly in the context of drug development. Studies have shown its potential role in:
- Antiviral Activity : Similar fluorinated compounds have demonstrated antiviral properties, suggesting that this compound may also possess such activity.
- Anticancer Properties : Preliminary studies suggest that this compound could inhibit cancer cell proliferation through various mechanisms.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Unique Features |
|---|---|
| 2-Fluoro-4-formylpyridine | Lacks difluoromethoxy group; simpler structure |
| 2-Difluoromethoxy-4-formylpyridine | Similar difluoromethoxy group but different substitution pattern |
| 6-Fluoro-4-formylpyridine | Different position of fluorine; affects reactivity |
This table highlights how the presence of both difluoromethoxy and formyl groups in this compound contributes to its distinct chemical properties and potential biological activities.
Case Studies
- Antiviral Studies : Research on related fluorinated compounds has shown significant antiviral activity against HIV, suggesting that this compound may exhibit similar effects. For instance, studies on nucleoside analogues indicate that fluorine substitutions can enhance antiviral efficacy significantly .
- Cancer Research : Investigations into fluorinated pyridines have revealed their potential as anticancer agents. Compounds with similar structures have been shown to inhibit tumor growth in vitro, indicating a possible pathway for further exploration with this compound .
Q & A
Basic Question: What are the recommended methods for synthesizing 3-difluoromethoxy-2-fluoro-4-formylpyridine, and how do reaction conditions influence yield?
Answer:
The synthesis of fluorinated pyridine derivatives often involves nucleophilic substitution or fluorination reactions. For example, fluorinated pyridines like 3,5-difluoro-4-methylpyridin-2-amine are synthesized via nucleophilic substitution of pentafluoropyridine with sodium azide, followed by methyl group introduction . For this compound, a plausible route includes:
- Step 1: Selective fluorination at the C2 position using a fluorinating agent (e.g., DAST or Selectfluor) under anhydrous conditions.
- Step 2: Introduction of the difluoromethoxy group via nucleophilic displacement of a leaving group (e.g., chlorine) with a difluoromethoxide ion (OCHF₂⁻).
- Step 3: Formylation at the C4 position using Vilsmeier-Haack conditions (POCl₃ and DMF) .
Key Considerations:
- Temperature control (e.g., −78°C for fluorination to avoid side reactions).
- Protecting groups may be required to prevent undesired substitutions at reactive positions.
Basic Question: How can researchers characterize the structural and electronic properties of this compound?
Answer:
Structural characterization typically involves:
- NMR Spectroscopy:
- ¹⁹F NMR to confirm fluorination patterns (δ −110 to −160 ppm for aromatic fluorine; δ −80 to −100 ppm for difluoromethoxy groups) .
- ¹H NMR to identify formyl protons (δ ~9.5–10.5 ppm) and aromatic protons.
- X-ray Crystallography: Resolve crystal packing and bond angles (e.g., C-F bond lengths ~1.34 Å, C=O bond ~1.21 Å) .
- Mass Spectrometry (HRMS): Confirm molecular weight (e.g., [M+H⁺] for C₇H₃F₃NO₂: theoretical 214.02 g/mol).
Basic Question: What are the key reactivity patterns of the formyl group in this compound, and how can they be exploited in derivatization?
Answer:
The formyl group at C4 is highly reactive and can undergo:
- Nucleophilic Addition: React with amines to form Schiff bases (e.g., for prodrug design).
- Oxidation/Reduction: Convert to carboxylic acid (using KMnO₄) or alcohol (using NaBH₄) for functional group diversification .
- Condensation Reactions: Participate in Knoevenagel or Aldol reactions to extend conjugation for materials science applications.
Example Protocol:
To synthesize a hydrazone derivative:
Dissolve the compound in ethanol.
Add hydrazine hydrate (2 eq) at 60°C for 4 hours.
Isolate via column chromatography (silica gel, hexane/ethyl acetate) .
Advanced Question: How do substituent positions (e.g., difluoromethoxy vs. methoxy) influence the biological activity of fluorinated pyridines in enzyme inhibition?
Answer:
Substituent positioning critically impacts steric and electronic interactions with biological targets. For example:
- CYP1B1 Inhibition: In estrane-pyridine derivatives, C2-substituted pyridines showed 7.5× higher inhibition (IC₅₀ = 0.011 μM) than C3/C4 analogs due to optimal enzyme active-site interactions .
- Electron-Withdrawing Effects: Difluoromethoxy groups enhance metabolic stability compared to methoxy groups by reducing oxidative demethylation .
Methodological Insight:
- Use molecular docking (e.g., AutoDock Vina) to model interactions between the difluoromethoxy group and hydrophobic enzyme pockets .
Advanced Question: What computational strategies are effective in predicting the metabolic stability of this compound?
Answer:
- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to assess susceptibility to oxidation. Lower HOMO energy (e.g., −6.5 eV) correlates with higher stability .
- Molecular Dynamics (MD) Simulations: Model plasma protein binding (e.g., with albumin) to predict half-life.
- In Silico Metabolism Tools: Use software like MetaSite to identify likely cytochrome P450 oxidation sites .
Example Finding:
DFT studies on similar pyridines showed that fluorine substituents reduce electron density at aromatic carbons, slowing oxidative metabolism .
Advanced Question: How can researchers address contradictory data on the in vivo stability of fluorinated pyridines?
Answer:
Contradictions often arise from species-specific metabolism or formulation differences. For example:
- Case Study: Compound 4a (a CYP1B1 inhibitor) showed variable plasma concentrations in rats due to differences in hepatic CYP3A4 expression .
Resolution Strategies:
- Species Comparison: Test stability in human liver microsomes vs. rodent models.
- Formulation Optimization: Use PEGylated nanoparticles to enhance solubility and prolong circulation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
